

Application Notes: 1-Cyclohexene-1-carboxylic Acid in Fine Chemical Manufacturing

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Compound of Interest

Compound Name: **1-Cyclohexene-1-carboxylic acid**

Cat. No.: **B1209419**

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Introduction

1-Cyclohexene-1-carboxylic acid (CAS No. 636-82-8) is a versatile cyclic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of fine chemicals.^[1] Its unique structure, featuring both a cyclohexene ring and a carboxylic acid functional group, allows for diverse chemical transformations, making it an important intermediate in the pharmaceutical, agrochemical, and materials science sectors.^{[1][2]} Typically supplied as a white crystalline powder, its high purity is critical for the success of downstream synthetic processes.^[1]

These application notes provide an overview of the key applications of **1-Cyclohexene-1-carboxylic acid**, with detailed protocols for its principal chemical transformations and quantitative data to support researchers, scientists, and professionals in drug development and fine chemical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Cyclohexene-1-carboxylic acid** is presented below.

Property	Value	Reference(s)
CAS Number	636-82-8	[1][3]
Molecular Formula	C ₇ H ₁₀ O ₂	[2][3]
Molecular Weight	126.15 g/mol	[4]
Appearance	White crystalline powder/solid	[1]
Melting Point	35-39 °C	
Boiling Point	133-135 °C (at 14 mmHg)	
Density	1.101 g/mL (at 25 °C)	
Solubility	Slightly soluble in water (0.7 g/L at 20°C)	[2]

Key Application Areas

Pharmaceutical Synthesis

1-Cyclohexene-1-carboxylic acid is a valuable precursor in the development of novel therapeutic agents.[5] Its structure can be incorporated into larger molecular frameworks to modulate the pharmacological properties of active pharmaceutical ingredients (APIs), such as bioavailability and stability.[5]

A significant application is in the synthesis of anti-inflammatory and antiproliferative agents. For example, it is used to synthesize novel amidrazone derivatives which have shown potent biological activity.[6] Six such derivatives (2a-2f) were synthesized and evaluated, with some compounds demonstrating stronger antiproliferative effects than ibuprofen and significant inhibition of pro-inflammatory cytokines like TNF- α .[6]

Agrochemicals and Specialty Chemicals

In the agrochemical industry, **1-Cyclohexene-1-carboxylic acid** serves as an intermediate for compounds with potential pesticidal or herbicidal properties.[1][7] Its derivatives, such as esters and amides, are explored for various biological activities. Furthermore, its hydrogenated

counterpart, cyclohexanecarboxylic acid, is a raw material for insecticides and other fine chemicals.^[8]

Polymer and Materials Science

The compound finds use in the polymer industry as a monomer or modifier for various resins, including polystyrene and alkyd resins.^{[2][9]} It is also employed as a plasticizer for materials like nitrocellulose and in the formulation of coatings and lacquers.^[9] The cyclohexene moiety allows for further polymerization or cross-linking reactions, enabling the creation of materials with tailored properties.

Core Chemical Transformations & Protocols

1-Cyclohexene-1-carboxylic acid can undergo reactions typical of both alkenes and carboxylic acids. The most common and useful transformations in fine chemical manufacturing include esterification, amidation, and hydrogenation of the double bond.

Exemplary Reaction Data

The following table summarizes quantitative data for key transformations.

Reaction	Product	Reagents & Conditions	Yield	Purity	Reference(s)
Amidation	Amidrazone (1f), Amidrazone Derivative (2f)	Amidrazone (1f), 3,4,5,6-tetrahydropht halic anhydride	91%	Not specified	[6]
Hydrogenation	Cyclohexane carboxylic Acid	H ₂ , 3% or 5% Pd/C catalyst, Toluene or Ethanol solvent, RT to 150°C, 10-150 psi	100%	Not specified	[8]
Esterification	Cyclohexyl Acetate	Acetic Acid, Amberlyst 15 catalyst, 60-100°C	≥68% (equilibrium conversion)	Not specified	[10]

Note: The hydrogenation data is for the related isomer 3-cyclohexene-1-carboxylic acid, but the reaction is directly applicable and demonstrates the high efficiency of this transformation.[8] The esterification data is for the related reaction of cyclohexene with acetic acid, illustrating typical conditions and conversions.[10]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-cyclohexene-1-carboxamide (Amidation)

This protocol describes a general procedure for the synthesis of an amide from **1-Cyclohexene-1-carboxylic acid** and an aniline derivative, based on methods using a chemical activator.

Materials:

- **1-Cyclohexene-1-carboxylic acid**
- Substituted Aniline (e.g., aniline)
- Titanium(IV) chloride ($TiCl_4$)[[11](#)] or Phosphonitrilic chloride trimer (PNT)[[7](#)]
- Pyridine (as solvent and base)[[11](#)] or Dichloromethane (solvent) and N-methyl morpholine (base)[[7](#)]
- Toluene
- 1 N Hydrochloric acid (HCl)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)

Procedure ($TiCl_4$ Mediated Method):[[11](#)]

- In a screw-capped vial, dissolve **1-Cyclohexene-1-carboxylic acid** (1.0 mmol) in pyridine (10 mL).
- To this solution, add the desired aniline (1.0 mmol) followed by $TiCl_4$ (3.0 mmol).
- Tightly seal the vial and heat the reaction mixture to 85°C with magnetic stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-3 hours).
- Cool the reaction mixture to room temperature.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Treat the residue with 1 N HCl (10 mL) and extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers, wash with saturated $NaHCO_3$ solution, followed by water.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure to yield the crude amide.
- Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of Cyclohexanecarboxylic Acid (Catalytic Hydrogenation)

This protocol details the hydrogenation of the double bond in **1-Cyclohexene-1-carboxylic acid** to yield the saturated cyclohexanecarboxylic acid.

Materials:

- **1-Cyclohexene-1-carboxylic acid**
- Palladium on carbon (5% Pd/C) catalyst
- Solvent (e.g., Ethanol, Toluene)^[8]
- Hydrogen gas (H_2)
- Pressure reactor (e.g., Parr hydrogenator)
- Filtration aid (e.g., Celite)

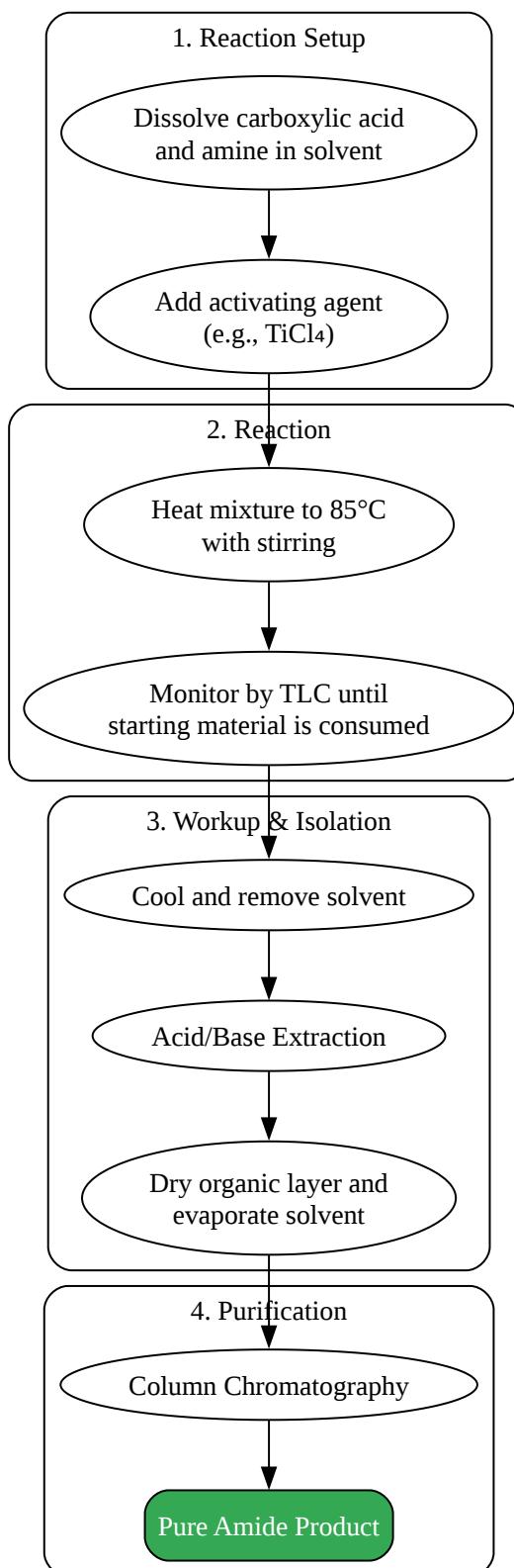
Procedure:^[8]

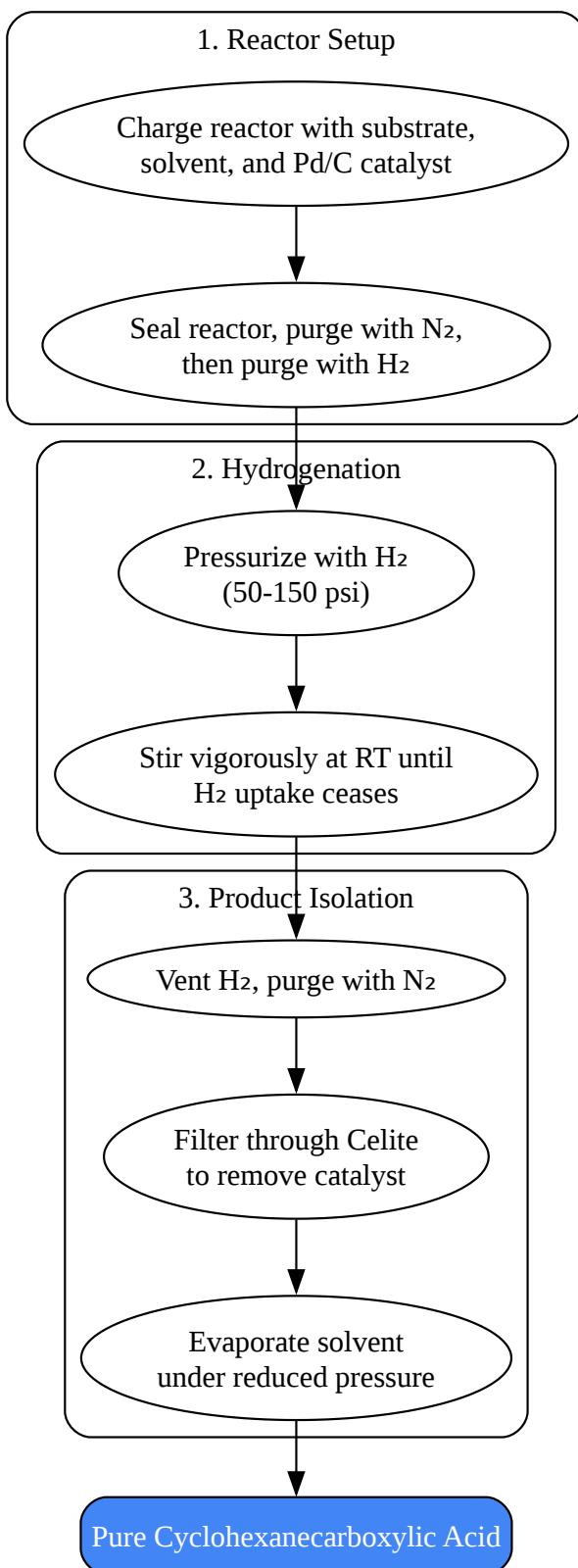
- Place **1-Cyclohexene-1-carboxylic acid** (1.0 mmol) and the chosen solvent (e.g., 20 mL of ethanol) into the vessel of a pressure reactor.
- Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
- Seal the reactor and purge the system several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 psi).

- Stir the reaction mixture vigorously at room temperature (or heat to a maximum of 150°C if required).
- Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
- Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain cyclohexanecarboxylic acid. The product is often of high purity and may not require further purification.

Visualized Workflows and Pathways

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// Connections A -> R1 -> P1; A -> R2 -> P2; A -> R3 -> P3; P1 -> App1 [style=dashed]; P2 -> App2 [style=dashed]; P3 -> App3 [style=dashed]; } dot Caption: Synthetic pathways of 1-
```

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